molecular formula C26H48NO7P B1261690 LysoPC(18:3(9Z,12Z,15Z))

LysoPC(18:3(9Z,12Z,15Z))

Cat. No. B1261690
M. Wt: 517.6 g/mol
InChI Key: WKQNRCYKYCKESD-YVHLTTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LysoPC(18:3(9Z,12Z,15Z)) is a lysophosphatidylcholine.

Scientific Research Applications

Metabolomics in Endometriosis

LysoPC(18:3(9Z,12Z,15Z)) was identified in a study exploring follicular fluid metabolomics in patients with endometriosis using SWATHTM technology, a high-resolution mass spectrometric technique. The study highlighted LysoPC’s role in cell proliferation, apoptosis, energy metabolism, inflammatory responses, and angiogenesis, suggesting its potential as a tool for noninvasive assessment of oocyte development in endometriosis patients (Sun et al., 2018).

Biomarker Discovery in Lung Cancer

LysoPC(18:3(9Z,12Z,15Z)) was also involved in lung cancer biomarker research. Using ultra-performance liquid chromatography and mass spectrometry, distinct lysoPC profiles were identified in lung cancer patients, indicating a potential role in disease mechanism elucidation and diagnosis (Dong et al., 2010).

Role in Atherosclerotic Plaque Inflammation

Research has also pointed to LysoPC(18:3(9Z,12Z,15Z))’s involvement in atherosclerotic plaque inflammation. A study found correlations between lysoPC levels and inflammatory markers in human atherosclerotic plaques, suggesting that lysoPCs play a significant role in plaque inflammation and vulnerability, potentially informing cardiovascular disease prevention strategies (Gonçalves et al., 2012).

Investigation in Pathogen Infection and Plant Defense

In the context of plant biology, lysoPC(18:3(9Z,12Z,15Z)) was studied for its role in enhancing susceptibility to pathogen infection in tobacco plants. It was observed to induce biphasic production of reactive oxygen species and ethylene, contributing to plant defense mechanisms and cell death, indicating its significance in plant-pathogen interactions (Wi et al., 2014).

Ovarian Cancer Research

LysoPC(18:3(9Z,12Z,15Z)) levels were found to be significantly elevated in the plasma of ovarian cancer patients, as opposed to control subjects, suggesting its potential as a biomarker for ovarian cancer diagnosis (Okita et al., 1997).

properties

Product Name

LysoPC(18:3(9Z,12Z,15Z))

Molecular Formula

C26H48NO7P

Molecular Weight

517.6 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h6-7,9-10,12-13,25,28H,5,8,11,14-24H2,1-4H3/b7-6-,10-9-,13-12-/t25-/m1/s1

InChI Key

WKQNRCYKYCKESD-YVHLTTHBSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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